(3,4-Difluorophenyl)hydrazine
Overview
Description
(3,4-Difluorophenyl)hydrazine is a useful research compound. Its molecular formula is C6H6F2N2 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Detection and Bio-imaging : A study describes the use of a new oligothiophene derivative as a highly selective hydrazine chemosensor in aqueous solutions. This sensor enables ultrafast and ultrasensitive detection of hydrazine, and its applications include detecting hydrazine in environmental water, human urine, and bio-imaging in living HeLa cells (Guo et al., 2020).
Pharmaceutical Research : Another study explores the vibration and interaction of three pharmaceutically active hydrazine derivatives, including (3,4-Difluorophenyl)hydrazine, using a theoretical approach. It indicates the potential for antitumor activity of these derivatives, higher than standard drugs (Mary et al., 2021).
Medical Applications : Research on a compound synthesized from this compound shows it has synergistic anti-inflammatory, antiproliferative, and antibacterial activities (Mohan et al., 2018).
Fluorescent Sensing : A study highlights the use of fluorescent conjugated polymers for detecting hydrazine vapor, which has applications in environmental and security monitoring due to hydrazine's toxicity and reactivity (Thomas & Swager, 2006).
Ratiometric Probes in Live Cells : An investigation into a ratiometric fluorescence probe for hydrazine determination in live cells emphasizes the need for rapid detection agents due to hydrazine's toxicity (Fan et al., 2012).
Mechanism of Action
Target of Action
It is known that hydrazine derivatives can interact with various biological targets, exhibiting a wide range of activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, some hydrazine derivatives have shown kinase inhibitory activity .
Biochemical Pathways
It is known that hydrazine derivatives can affect various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . The compound has a log Kp (skin permeation) of -5.65 cm/s and a consensus log Po/w of 1.78 .
Result of Action
It is known that hydrazine derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Future Directions
Properties
IUPAC Name |
(3,4-difluorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSCNXDDCDSLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378942 | |
Record name | (3,4-difluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161886-22-2 | |
Record name | (3,4-Difluorophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161886-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-difluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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